molecular formula C8H15F2NO B12445230 2-[(4,4-Difluorocyclohexyl)amino]ethanol

2-[(4,4-Difluorocyclohexyl)amino]ethanol

Cat. No.: B12445230
M. Wt: 179.21 g/mol
InChI Key: FSJTUPNYJQHTOZ-UHFFFAOYSA-N
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Description

2-[(4,4-Difluorocyclohexyl)amino]ethanol is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Difluorocyclohexyl)amino]ethanol typically involves the reaction of 4,4-difluorocyclohexylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Difluorocyclohexyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(4,4-Difluorocyclohexyl)amino]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,4-Difluorocyclohexyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
  • (S)-2-CBZ-amino-2-(4,4-difluorocyclohexyl)acetic acid

Uniqueness

2-[(4,4-Difluorocyclohexyl)amino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H15F2NO

Molecular Weight

179.21 g/mol

IUPAC Name

2-[(4,4-difluorocyclohexyl)amino]ethanol

InChI

InChI=1S/C8H15F2NO/c9-8(10)3-1-7(2-4-8)11-5-6-12/h7,11-12H,1-6H2

InChI Key

FSJTUPNYJQHTOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCCO)(F)F

Origin of Product

United States

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